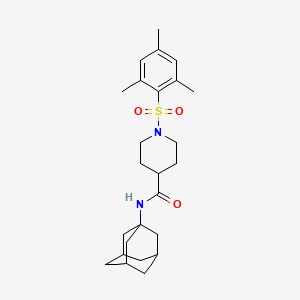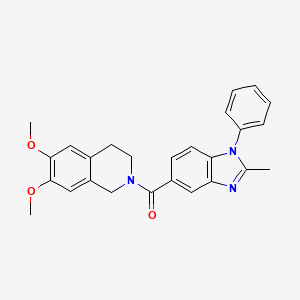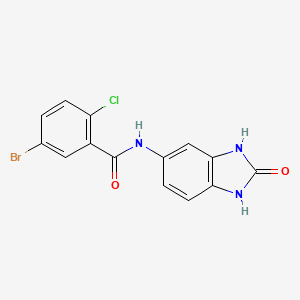
N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide, commonly known as A-836,339, is a chemical compound that belongs to the class of piperidine carboxamides. This compound was first synthesized in the early 2000s as a selective cannabinoid type 2 (CB2) receptor agonist. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications as an anti-inflammatory, analgesic, and anti-tumor agent.
Mecanismo De Acción
A-836,339 acts as a selective N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptor agonist, which is a G protein-coupled receptor that is primarily expressed in immune cells. Activation of N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptors has been shown to have anti-inflammatory and immunomodulatory effects. A-836,339 selectively binds to N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptors and activates downstream signaling pathways, leading to the inhibition of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
A-836,339 has been shown to have several biochemical and physiological effects. It has been demonstrated to have potent anti-inflammatory effects in various animal models of inflammation. It also has analgesic effects, which have been shown to be mediated by the activation of N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptors in the spinal cord. A-836,339 has also been shown to have anti-tumor effects in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-836,339 has several advantages and limitations for use in laboratory experiments. One of the main advantages is its selectivity for N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptors, which allows for the investigation of the specific effects of N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide receptor activation. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its complex synthesis method and high cost can make it challenging to obtain in large quantities.
Direcciones Futuras
There are several future directions for the investigation of A-836,339. One potential direction is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is its investigation as an anti-tumor agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate its potential as an analgesic and anti-inflammatory agent in various disease models.
Métodos De Síntesis
The synthesis of A-836,339 involves several chemical reactions. The first step involves the preparation of 1-adamantylamine, which is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride to obtain N-(1-adamantyl)-2,4,6-trimethylbenzenesulfonamide. This intermediate product is then reacted with piperidine-4-carboxylic acid to yield A-836,339. The synthesis of A-836,339 is a complex process that requires a high degree of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
A-836,339 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. Studies have also demonstrated its potential as a neuroprotective agent, which has led to its investigation in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O3S/c1-16-8-17(2)23(18(3)9-16)31(29,30)27-6-4-22(5-7-27)24(28)26-25-13-19-10-20(14-25)12-21(11-19)15-25/h8-9,19-22H,4-7,10-15H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYQCTKKYIDXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B7477923.png)


![[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477940.png)
![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7477941.png)
![3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7477953.png)
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477958.png)
![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)
![[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)

![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)
![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)

